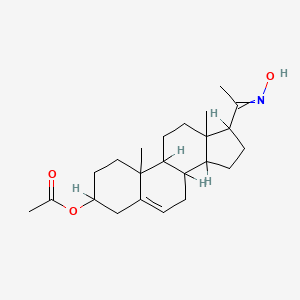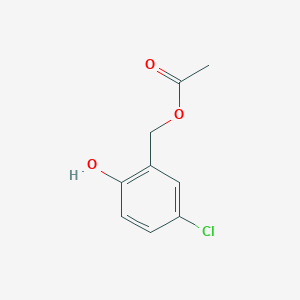
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, also known as DMF, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMF is a furanone derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone is not fully understood, but it has been suggested that 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone exerts its anti-proliferative effects by inhibiting the activity of enzymes that are involved in cell growth and division. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that are involved in the immune response.
Advantages and Limitations for Lab Experiments
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone is also known to be sensitive to light and air, which can lead to degradation and loss of activity.
Future Directions
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, including the development of new synthesis methods that can improve the yield and purity of 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, the investigation of its mechanism of action and the identification of its molecular targets, and the evaluation of its potential use in combination with other anti-cancer drugs. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone also has potential applications in the treatment of other diseases, such as neurodegenerative diseases, and further research is needed to explore these possibilities.
Synthesis Methods
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone can be synthesized using different methods, including the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone can be improved by using a solvent such as ethanol or methanol.
Scientific Research Applications
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has been studied for its potential applications in scientific research, particularly in the field of cancer research. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has been found to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-15-6-4-13(5-7-15)10-14-11-19(25-20(14)21)17-12-16(23-2)8-9-18(17)24-3/h4-12H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYDBNVZWWBBPA-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)


![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)


![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)

